3-(2-Bromoethyl)pyridine
Overview
Description
3-(2-Bromoethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Acidic Properties : The use of pyridine derivatives in studying the acidic properties of materials is significant. For example, pyridine adsorption was utilized to analyze the acidic characteristics of silica doped with various cations, which generated Lewis acid sites (Connell & Dumesic, 1987).
Synthesis of Chemical Compounds : Pyridine derivatives are pivotal in synthesizing various chemical compounds. For instance, 3-Arylthieno[2,3-b]pyridines were synthesized from 2-bromopyridines through a four-step process, including an iodine-mediated cyclization (Kobayashi et al., 2009).
Spectroscopic Studies and Material Properties : The spectroscopic characterization of pyridine derivatives like 5-Bromo-2-(trifluoromethyl)pyridine helps understand their structural and electronic properties, which is essential in material science (Vural & Kara, 2017).
Pharmaceutical and Biological Applications : Pyridine derivatives are explored for potential pharmaceutical applications. For example, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions showed promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Coordination Chemistry and Complex Formation : Pyridine derivatives are used in the synthesis and study of coordination compounds, which have applications in fields like luminescent lanthanide compounds and iron complexes showing spin-state transitions (Halcrow, 2005).
Electrochemical Applications : The electrochemical radical cyclization of bromo acetals using pyridine derivatives has been developed, showcasing the role of these compounds in novel electrochemical reactions (Inokuchi et al., 1994).
Environmental Applications : Research on the degradation of pyridine derivatives in drinking water using dielectric barrier discharge systems highlights their importance in environmental science and pollution control (Li et al., 2017).
Safety and Hazards
3-(2-Bromoethyl)pyridine should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation of dusts . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Mechanism of Action
Target of Action
3-(2-Bromoethyl)pyridine is a halogenated heterocyclic building block
Mode of Action
Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling . In these reactions, the bromine atom is typically replaced by another group, facilitating the formation of new carbon-carbon bonds.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyridine derivative and the biomolecule .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(2-Bromoethyl)pyridine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
3-(2-bromoethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOBWUTTZOFETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455764 | |
Record name | 3-(2-bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-73-8 | |
Record name | 3-(2-bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.